Maritimein

Description

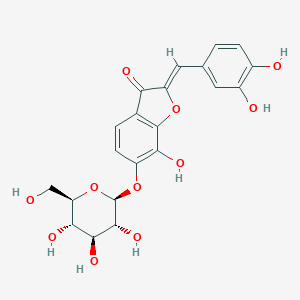

General Significance of Maritimein in Academic Research Academic research on this compound explores its chemical structure, properties, and potential biological activities.ontosight.aiIts structure features a benzofuranone core substituted with a glucopyranosyloxy group and a hydroxyphenylmethylene moiety.ontosight.aiThis complex structure, including the presence of hydroxy groups and a sugar moiety (glucoside), influences its solubility and potential interactions with biological systems.ontosight.aiResearch findings indicate that this compound exhibits significant antioxidant activity, demonstrated by its DPPH radical-scavenging capability with a reported IC50 value of 4.12 μM.targetmol.commedchemexpress.comStudies also explore its potential anti-inflammatory and antimicrobial effects.ontosight.aimedkoo.comFurthermore, this compound is being investigated for its potential use in cardiovascular disease research.targetmol.commedchemexpress.comThe ongoing research highlights the interest in this compound as a natural compound with potential applications, driven by its chemical properties and observed biological activities.ontosight.aimedkoo.com

Data Table: Selected Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₀O₁₁ | wikipedia.orgnih.gov |

| Molar Mass | 448.380 g·mol⁻¹ | wikipedia.org |

| CAS Number | 490-54-0 | wikipedia.orgmedkoo.comthegoodscentscompany.com |

| PubChem CID | 6450184 | wikipedia.orgnih.govthegoodscentscompany.com |

| DPPH IC50 Value | 4.12 μM (radical-scavenging activity) | targetmol.commedchemexpress.com |

Data Table: Reported Sources of this compound

| Plant Species | Reference |

| Coreopsis maritima | wikipedia.orgmedkoo.comwikipedia.org |

| Coreopsis tinctoria | targetmol.commedchemexpress.com |

| Chrysanthemum Cinchilla | medchemexpress.com |

| Cynara scolymus L. leaves | biocrick.com |

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRURBPRFQUYQS-RHEJLWEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029272 | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-54-0 | |

| Record name | Maritimein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maritimein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARITIMEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PTU0WDQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Extraction Methodologies for Maritimein

Plant-Based Sources and Associated Extraction Techniques

The primary documented source of Maritimein is the plant Coreopsis maritima. wikipedia.org This plant is a known source of anthochlor pigments, including both this compound and Marein. wikipedia.orgwikipedia.org The extraction of phenolic compounds and glycosides from plant material commonly involves techniques that utilize solvents to solubilize the target compounds.

Traditional plant extraction methods applicable to compounds like this compound include maceration, percolation, refluxing, and Soxhlet extraction. nih.govresearchgate.net These methods involve exposing the plant material to a solvent for a period, allowing the soluble compounds to transfer from the solid matrix into the liquid phase. The choice of solvent is crucial and often depends on the polarity of the target compound. For phenolic glycosides like this compound, polar solvents or mixtures of polar and less polar solvents are typically effective. Common solvents used in plant extraction include water, ethanol (B145695), methanol, and acetone (B3395972). researchgate.netresearchgate.netresearchgate.net

While specific detailed research findings on the optimized extraction of this compound solely from Coreopsis maritima using these traditional methods were not extensively detailed in the provided search results, general principles for extracting similar phenolic compounds from plants apply. Factors such as solvent type, temperature, extraction time, and particle size of the plant material significantly influence the extraction yield. researchgate.netuni.lu

Marine-Derived Sources and Relevant Extraction Methodologies

While the primary source identified for this compound is the plant Coreopsis maritima wikipedia.org, one source also mentioned its isolation from "specific marine organisms" hmdb.ca. However, detailed information specifically linking this compound to particular marine species and their dedicated extraction protocols was limited in the search results. The methodologies discussed in the context of marine natural products extraction are generally applicable to a wide range of compounds, including phenolics and glycosides that might potentially be found in marine organisms.

Marine organisms represent a vast source of structurally diverse natural products, and their extraction often requires specialized techniques due to the unique matrices and the varied chemical properties of the compounds. researchgate.netnih.gov General approaches for extracting marine natural products encompass solvent extraction and more advanced technologies. researchgate.net

Solvent Extraction Procedures

Solvent extraction is a fundamental and widely used technique for isolating marine natural products. researchgate.net This involves using appropriate solvents to partition the desired compounds from the marine biomass. Solvents such as methanol, ethanol, acetone, ethyl acetate, and water, or mixtures thereof, are commonly employed, with the choice guided by the polarity of the target compounds. researchgate.netresearchgate.net For marine phenolics, mixtures of water and organic solvents like ethanol or acetone have been reported to yield higher extraction efficiency compared to single solvents, likely due to the varying polarities of the compounds being extracted. researchgate.net

The process can involve simple maceration with continuous stirring or more intensive methods like refluxing or Soxhlet extraction. researchgate.net The efficiency of solvent extraction from marine sources is influenced by factors such as the type and ratio of solvent to sample, extraction time, temperature, and the physical state of the marine material. researchgate.net

Chromatographic Separation Techniques

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in crude extracts. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govmetabolomicsworkbench.org

Column chromatography is a common preparative method used for purifying compounds based on polarity or hydrophobicity. nih.gov High-Performance Liquid Chromatography (HPLC) is a more advanced and widely used technique for both analytical and preparative separation of natural products, including flavonoids and phenolic compounds. researchgate.netuni.luresearchgate.net HPLC offers high resolution and can be coupled with various detectors for identification and quantification. Thin-Layer Chromatography (TLC) can also be used for preliminary separation and analysis, providing a chromatographic fingerprint of the extract. nih.govuni.lu The selection of stationary and mobile phases in these chromatographic methods is critical for achieving effective separation of this compound from co-extracted substances.

Advanced Extraction and Isolation Technologies

In addition to traditional solvent extraction, several advanced techniques have been developed and applied to the extraction of natural products from both plant and marine sources, offering advantages such as reduced solvent usage, shorter extraction times, and improved yields. researchgate.netnih.govguidetopharmacology.org These technologies are potentially applicable to the isolation of this compound.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, increasing the solubility and mass transfer of compounds. researchgate.netuni.lu It is considered efficient and can reduce extraction time. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance the release of intracellular compounds into the solvent. researchgate.netguidetopharmacology.org UAE is a non-destructive technique that can be used for a broad range of compounds. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperature and pressure to increase extraction efficiency with liquid solvents. nih.govresearchgate.netuni.lu High pressure allows solvents to remain in a liquid state above their normal boiling points, enhancing solubility and mass transfer. uni.lu

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, commonly CO2, as the solvent. nih.govresearchgate.netguidetopharmacology.orguni.lu Supercritical fluids have properties between those of a liquid and a gas, allowing them to penetrate the sample matrix effectively. guidetopharmacology.org SFE is considered a "green" technology as it avoids the use of toxic organic solvents and the solvent can be easily removed. nih.govresearchgate.netguidetopharmacology.org

Enzyme-Assisted Extraction (EAE): EAE utilizes specific enzymes to break down cell wall structures, facilitating the release of target compounds. guidetopharmacology.org This method can be particularly useful for extracting complex molecules and can offer selectivity. guidetopharmacology.org

These advanced techniques, while not specifically detailed for this compound in the provided results, represent modern approaches in natural product extraction that could be optimized for its isolation from relevant biomass.

Sample Preparation Protocols for this compound Analysis

Sample preparation is a crucial preliminary step before the analysis of this compound, ensuring that the compound is in a suitable form for analytical techniques such as chromatography. metabolomicsworkbench.org The specific protocol depends on the source material and the analytical method to be used.

General steps in sample preparation include:

Sampling: Obtaining a representative sample of the source material (Coreopsis maritima or potentially marine organisms). metabolomicsworkbench.org

Homogenization: Reducing the particle size of the sample to ensure uniformity and increase the surface area for extraction. metabolomicsworkbench.org This can involve grinding or blending the material.

Extraction: As described in the previous sections, this step isolates this compound from the homogenized matrix using appropriate solvents and techniques. metabolomicsworkbench.org

Purification/Clean-up: Removing interfering substances from the crude extract. metabolomicsworkbench.org This often involves techniques like solid-phase extraction (SPE) or liquid-liquid partitioning. For complex marine matrices, clean-up is particularly important.

Concentration: Reducing the volume of the extract to increase the concentration of this compound, which is often necessary for detection by sensitive analytical instruments. metabolomicsworkbench.org This can be done using evaporation techniques.

Additional techniques like digestion (e.g., enzymatic digestion to break down complex biological molecules) or derivatization (chemically modifying the analyte to enhance detectability or separation) may also be employed depending on the specific analytical requirements. metabolomicsworkbench.org The goal of sample preparation is to provide a clean, concentrated sample containing the target analyte, this compound, ready for qualitative or quantitative analysis. metabolomicsworkbench.org

Biosynthetic Pathways of Maritimein

General Aurone (B1235358) Biosynthesis in Plants

Aurone biosynthesis is generally understood to occur in two main steps. The initial step involves the synthesis of 2′-hydroxychalcones. This is catalyzed by chalcone (B49325) synthase (CHS), which condenses p-coumaroyl-CoA and malonyl-CoA encyclopedia.pubwikipedia.orgresearchgate.net. Chalcones are key intermediates in the biosynthesis of various flavonoids, including aurones researchgate.netresearchgate.net.

The second step in aurone biogenesis involves the hydroxylation and oxidative cyclization of hydroxychalcones encyclopedia.pubresearchgate.net. This process leads to the formation of the benzofuranone skeleton characteristic of aurones encyclopedia.pub. While early studies suggested a two-step pathway involving a peroxidase, more recent research highlights the crucial roles of specific enzymes in this oxidative cyclization researchgate.netuwec.edu.

Enzymatic Mechanisms and Precursor Involvement in Maritimein Formation

This compound, being a glycosylated aurone, is formed through a series of enzymatic transformations starting from common flavonoid precursors. The biosynthesis of chalcones, the direct precursors to aurones, is catalyzed by chalcone synthase (CHS) encyclopedia.pubwikipedia.orgresearchgate.net. CHS utilizes p-coumaroyl-CoA and malonyl-CoA to produce 2′-hydroxychalcones, such as isoliquiritigenin (B1662430) or butein, depending on the plant species and available precursors encyclopedia.pubwikipedia.orgwikipedia.orgflybase.orgsenescence.infofrontiersin.orgfishersci.caresearchgate.netpubcompare.ainih.govnih.gov. Isoliquiritigenin is a chalcone with hydroxyl groups at the 2', 4, and 4' positions wikipedia.orgflybase.orgfishersci.ca. Butein is another chalcone precursor with hydroxyl groups at the 2', 3, 4, and 4' positions senescence.infopubcompare.ainih.gov.

The conversion of chalcones to aurones is primarily catalyzed by aurone synthase (AUS), an enzyme belonging to the polyphenol oxidase family encyclopedia.pubresearchgate.netuwec.eduwikipedia.org. AUS catalyzes the hydroxylation at the 3-position on the B-ring of chalcones and the subsequent oxidative cyclization to form the aurone structure researchgate.netwikipedia.org. For the formation of aurones with a 4-deoxygenated B-ring, such as maritimetin (B191794) (the aglycone of this compound), the process involves two separate enzymes: chalcone 3-hydroxylase (CH3H) and aurone synthase (AUS) researchgate.netplos.org. CH3H adds a hydroxyl group to the ortho-position relative to an existing hydroxyl group on the B-ring encyclopedia.pubresearchgate.net. AUS then catalyzes the oxidative cyclization researchgate.netplos.org.

The glycosylation of the aurone aglycone is the final step in the biosynthesis of this compound. This involves the attachment of a glucose moiety, specifically at the 6-position of the maritimetin structure wikipedia.orgchemspider.com. This glucosylation is typically catalyzed by a UDP-glucosyltransferase enzyme encyclopedia.pubwikipedia.orguniversiteitleiden.nl. Research suggests that glucosylation can aid in aurone production by channeling modified chalcones to the vacuole wikipedia.org.

A proposed simplified pathway for aurone biosynthesis from chalcones is illustrated below:

| Step | Enzyme(s) Involved | Substrate(s) | Product(s) |

| 1 | Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | 2′-Hydroxychalcone (e.g., Isoliquiritigenin) encyclopedia.pubwikipedia.org |

| 2 | Chalcone 3-Hydroxylase (CH3H), Aurone Synthase (AUS) | 2′-Hydroxychalcone | Aurone aglycone (e.g., Maritimetin) researchgate.netplos.org |

| 3 | UDP-Glucosyltransferase | Aurone aglycone, UDP-glucose | Glycosylated Aurone (this compound) wikipedia.orguniversiteitleiden.nl |

Note: This table provides a general overview; specific intermediates and enzymes may vary depending on the plant species.

Detailed research findings have shown that enzymes like aureusidin (B138838) synthase, a polyphenol oxidase homolog, are capable of catalyzing the hydroxylation and oxidative cyclization of precursor chalcones to form aurones like aureusidin uwec.eduwikipedia.org. This enzyme's activity involves the modification of chalcones such as 2′,4′,6′,4-tetrahydroxychalcone and 2′,3,4,4′,6′-pentahydroxychalcone uwec.eduwikipedia.org. The pH optimum for the enzymatic formation of aureusidin has been reported to be around 5.4 in some studies, while aurone formation catalyzed by a catechol oxidase type enzyme shows an optimum at pH 7.5 or above plos.orgresearchgate.net.

Structural Elucidation of Biosynthetic Intermediates

The structural elucidation of biosynthetic intermediates has been crucial in understanding the pathway leading to this compound. Chalcones, as the direct precursors, have been well-characterized researchgate.netfishersci.nlbmrb.ionih.gov. Techniques such as spectroscopic data interpretation, including mass spectrometry, are employed to confirm the structures of these intermediates researchgate.netplos.org.

For instance, the conversion of a chalcone by a soy seedling peroxidase was shown to yield an intermediate 2-(α-hydroxybenzyl)coumaranone, which could then undergo dehydration to form the aurone structure researchgate.net. While this suggested a potential intermediate, later studies on aureusidin synthase indicated direct oxidative cyclization without the accumulation of such an intermediate researchgate.net.

The structure of this compound itself, (Z)-2-((3,4-dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one, has been elucidated, confirming the presence of the benzofuranone core, the dihydroxyphenylmethylene moiety, and the glucopyranosyloxy group wikipedia.orgontosight.aichemspider.commedkoo.com. Understanding the precise hydroxylation patterns and the position of glycosylation in intermediates is vital for mapping the enzymatic steps involved in this compound biosynthesis.

Analytical Characterization Techniques for Maritimein

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are fundamental for separating Maritimein from complex matrices, such as plant extracts, and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of natural products, including flavonoids and aurones like this compound mdpi.comindofinechemical.comsapphirebioscience.com. Method development in HPLC involves selecting appropriate stationary phases, mobile phases, and detection methods (such as UV-Vis or Diode Array Detection - DAD) to achieve adequate separation and sensitivity for the target compound mdpi.com. For quantitative analysis, the method must be validated to ensure its linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and specificity mdpi.com. While HPLC is employed for the analysis of extracts containing this compound and for determining its purity, specific details regarding the comprehensive validation parameters of an HPLC method developed solely for this compound were not extensively detailed in the provided search results mdpi.comindofinechemical.comsapphirebioscience.com. Studies have utilized HPLC-DAD for the quantitative analysis of other compounds present in Coreopsis tinctoria, the same plant where this compound is found, indicating the applicability of this method to similar compounds mdpi.com.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers enhanced chromatographic resolution and sensitivity compared to conventional HPLC, making it suitable for the analysis of complex natural product mixtures mdpi.comnih.gov. Coupling UHPLC with mass spectrometry provides molecular weight information and fragmentation patterns that aid in the identification of compounds ulisboa.ptmdpi.comscirp.org. UHPLC-MS has been employed in the analysis of plant extracts where this compound is present, facilitating the identification of various phytochemical components ulisboa.ptmdpi.comscirp.org. The use of techniques like UPLC-ESI-QTOF-MS has allowed for the identification of this compound based on its accurate mass and fragmentation, often confirmed by comparison with literature data or authentic standards mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Degradation Product Monitoring

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and identifying unknown substances, including potential degradation products scirp.orgresearchgate.net. HRMS, often coupled with chromatographic separation (e.g., LC-HRMS), is a powerful tool in metabolomics and the analysis of complex biological or chemical samples scirp.orgmdpi.com. While HRMS is valuable for identifying degradation products by providing precise mass information for altered molecules, specific studies detailing the application of HRMS for monitoring the degradation products of this compound were not found within the provided search results researchgate.netmdpi.com. However, HRMS fingerprinting has been used in studies involving plant extracts containing this compound for broader phytochemical analysis mdpi.com.

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic techniques play a vital role in confirming and elucidating the chemical structure of isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) provide detailed information about the arrangement of atoms and functional groups within a molecule. Mass spectrometry (as discussed in 4.1), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy also contribute to structural characterization. UV-Vis spectroscopy is particularly useful for compounds with chromophores, like aurones, which absorb light in the UV-Vis region ulisboa.pt. The identification of this compound has been reported to be in accordance with spectroscopic data available in the literature, suggesting that these methods have been applied in its structural characterization ulisboa.pt.

Stability and Degradation Studies of this compound

Understanding the stability of a chemical compound is crucial for its handling, storage, and potential applications. Stability studies typically investigate how a compound is affected by various environmental factors such as temperature, light, humidity, and pH, and they identify the resulting degradation products and pathways. Despite the importance of this information for a natural product like this compound, specific research findings detailing the chemical stability and degradation studies of the isolated this compound compound were not found in the provided search results. The search results mentioning "stability" were related to maritime vessels and structures, which is outside the scope of this article focusing on the chemical compound unn.edu.ngd-nb.infodma.dkdiva-portal.orgresearchgate.netresearchgate.netethz.ch.

Chemical Synthesis and Structural Modification Strategies for Maritimein and Analogs

Approaches to Total Synthesis of Complex Natural Products

Total synthesis of complex natural products is a challenging field that drives innovation in organic chemistry. Strategies often involve constructing intricate molecular architectures from simpler starting materials through a series of carefully designed chemical transformations. Key considerations include the formation of carbon-carbon and carbon-heteroatom bonds, the control of stereochemistry, and the efficient assembly of multiple ring systems.

Biomimetic synthesis, inspired by natural biosynthetic pathways, is one approach to synthesizing complex natural products efficiently. engineering.org.cn This method mimics the processes that occur in living organisms to construct complex molecules. engineering.org.cn Another strategy involves the use of C-H bond activation, a method that allows for the direct functionalization of carbon-hydrogen bonds, providing shorter and more efficient synthetic routes to complex structures. unibas.ch The synthesis of complex natural products often serves as a testing ground for new synthetic methodologies. acs.orgmdpi.com

Design and Synthesis of Maritimein Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products like this compound are undertaken to explore the relationship between structural modifications and biological activity, potentially leading to compounds with improved properties. This involves making targeted changes to the core structure or attached functional groups.

For this compound, potential modifications could involve alterations to the aurone (B1235358) core, the dihydroxyphenylmethylene group, or the glucopyranosyl moiety. These modifications can influence factors such as solubility, stability, and interactions with biological targets. The synthesis of derivatives often utilizes established organic reactions and protecting group chemistry to selectively modify specific parts of the molecule. Studies on other natural product derivatives, such as pyrimidine (B1678525) or sphaerococcenol A derivatives, illustrate the general approaches used, including condensation reactions, Michael additions, and reductions, followed by structural characterization using spectroscopic methods like NMR and mass spectrometry. gsconlinepress.comaustinpublishinggroup.comanalis.com.mymdpi.com

Computational Approaches in Synthetic Route Planning and Optimization

Computational methods are increasingly valuable tools in the planning and optimization of synthetic routes for complex molecules, including natural products. These approaches can help chemists evaluate possible reaction pathways, predict reaction outcomes, and guide synthetic design. docsity.comyale.edu

Computer-aided synthetic design programs have advanced significantly, with some platforms capable of autonomous planning for complex targets. nih.gov These programs can "strategize" over multiple synthetic steps by incorporating knowledge of organic chemistry, data-based artificial intelligence, and causal relationships. nih.govresearchgate.net Density functional theory (DFT) calculations, a method of computational quantum mechanical modelling, can be used to evaluate and prioritize chemical pathways during synthesis planning. yale.edu Computational analysis can assist in identifying possible precursors and evaluating the likelihood of success for different reaction routes by modeling their energy. docsity.com The use of computational chemistry can lead to more efficient syntheses, reducing the number of steps required and facilitating the production of synthetic analogs. yale.edu

Computational tools can generate new insights into the interactions of fundamental chemical forces relevant to complex small molecule synthesis. docsity.com While early programs were limited to simpler targets, modern computational approaches are becoming increasingly capable of designing plausible routes to complex natural products, with computer-designed routes sometimes being indistinguishable from those created by human experts. nih.govresearchgate.net

Biological Activities of Maritimein: Mechanistic Investigations

Antioxidant Activity: Cellular and Molecular Mechanisms of Radical Scavenging

Maritimein has demonstrated antioxidant activity medkoo.comontosight.ai. The mechanism of action for this compound's antioxidant effects involves the scavenging of free radicals medkoo.com. This is a common mechanism for polyphenolic compounds like flavonoids, which can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms, including hydrogen atom transfer and single-electron transfer mdpi.comscispace.com. Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases mdpi.comfrontiersin.org. While specific detailed research findings solely focused on this compound's radical scavenging mechanisms at the cellular and molecular level are limited in the provided information, the general capacity of flavonoids to act as antioxidants via radical scavenging is well-established mdpi.comscispace.com.

Anti-inflammatory Effects: Investigation of Underlying Pathways

This compound exhibits anti-inflammatory properties medkoo.comontosight.ai. Its mechanism of action in reducing inflammation involves modulating inflammatory signaling pathways medkoo.com. Specifically, research indicates that this compound can modulate pathways such as NF-κB medkoo.com. The NF-κB pathway is a key regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes nih.gov. By modulating this pathway, this compound may help to reduce the production of inflammatory mediators, thereby exerting its anti-inflammatory effects medkoo.comnih.gov. Studies on other marine-derived compounds and flavonoids also highlight the importance of modulating pathways like NF-κB and MAPK in achieving anti-inflammatory outcomes nih.gov.

Antimicrobial Activity: Efficacy Against Specific Pathogens

This compound is reported to have potential antimicrobial activities medkoo.comontosight.ai. While the specific pathogens against which this compound is effective are not detailed in the provided search results, the antimicrobial potential of natural compounds, including those from marine sources and plants, is an active area of research researchgate.netnih.govmicrobiologyjournal.org. Mechanisms of antimicrobial action for various natural compounds can include disruption of cell walls or membranes, inhibition of essential enzymes, or interference with microbial genetic material researchgate.netmdpi.com. Research into marine organisms has identified numerous compounds with activity against a range of pathogens, including bacteria and fungi researchgate.netmicrobiologyjournal.orgmdpi.com.

Modulation of Cellular Signaling Pathways by this compound

This compound's complex structure suggests a potential for diverse interactions with biological molecules, which could underlie its biological activities, including the modulation of cellular pathways ontosight.ai. Beyond the modulation of inflammatory pathways like NF-κB medkoo.com, network pharmacology analysis of the active ingredients in Coreopsis tinctoria, a plant containing this compound, suggested potential mechanisms in the context of diabetic nephropathy involving pathways such as PI3K/AKT, insulin, and mTOR scilit.com. These pathways are critical regulators of various cellular processes, including growth, metabolism, and survival scilit.comresearchgate.net. Modulation of such pathways by bioactive compounds can influence cellular responses and potentially mitigate disease progression nih.gov.

Enzyme Inhibition and Specific Protein Target Interactions

Given its chemical structure, it is plausible that this compound could interact with various biological targets, including enzymes and receptors ontosight.ai. Enzyme inhibition is a significant mechanism by which natural compounds exert biological effects, influencing metabolic pathways and cellular functions nih.govinfinitabiotech.comwikipedia.org. Many drugs function as enzyme inhibitors by binding to active sites or altering enzyme conformation infinitabiotech.comwikipedia.orgchemrxiv.org. While specific data on this compound's direct interaction with and inhibition of particular enzymes or specific protein targets is not extensively detailed in the provided information, the potential for such interactions is recognized based on its structure and reported activities ontosight.aibiosynth.com.

Potential Biological Activity in Specific Disease Research Areas

This compound is being investigated for its potential therapeutic properties in various disease research areas biosynth.com.

Research in Cardiovascular Disease Models

This compound is indicated as being researched for potential applications in cardiovascular disease. nih.gov The known antioxidant and anti-inflammatory properties of this compound are considered relevant to cardiovascular health, as oxidative stress and inflammation are significant contributors to the pathogenesis of cardiovascular disorders. medkoo.com While the compound's potential in this area is recognized and research is ongoing, detailed findings from specific cardiovascular disease models concerning this compound were not extensively available in the examined literature.

Research in Neurodegenerative Disorder Models

The potential of this compound in neurodegenerative disorders has been suggested, partly based on the neuroprotective effects observed in compounds with similar structural characteristics. medkoo.comontosight.ai The antioxidant and anti-inflammatory activities of this compound are considered potentially beneficial in the context of neurodegenerative diseases, which often involve oxidative damage and neuroinflammation. medkoo.com However, detailed research findings specifically investigating this compound in dedicated neurodegenerative disorder models were not prominently featured in the available search results. Further studies are needed to fully elucidate its mechanisms and therapeutic potential in these models. ontosight.ai

Pharmacological Investigations of Maritimein in Preclinical Models

In Vitro Pharmacological Models for Activity Assessment

In vitro models are widely used to assess the biological activity of compounds in a controlled laboratory setting govinfo.govgovinfo.govresearchgate.net. For maritimein, in vitro studies have focused on its antioxidant and potential enzyme inhibitory activities.

One key area of investigation involves the assessment of radical-scavenging activity. This compound has demonstrated strong diphenyl(2,4,6-trinitrophenyl)iminoazanium (DPPH) radical-scavenging activity medchemexpress.comchemsrc.com. A study reported an IC50 value of 4.12 μM for this compound in a DPPH assay medchemexpress.comchemsrc.com. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity, with lower values indicating greater potency.

Data on DPPH radical-scavenging activity:

| Compound | Assay | IC50 (μM) |

| This compound | DPPH scavenging | 4.12 |

This compound has also been explored for its potential to inhibit enzymes relevant to cardiovascular health. Specifically, it has been investigated for angiotensin I-converting enzyme (ACE) inhibitory activity chemsrc.com. ACE plays a significant role in regulating blood pressure, and inhibiting its activity is a target for antihypertensive drugs mdpi.comfrontiersin.org. A study found that this compound exhibited ACE inhibitory activity chemsrc.com.

Further in vitro studies could involve assessing this compound's effects on inflammatory markers, cellular pathways (such as NF-κB modulation mentioned in medkoo.com), and antimicrobial activity against relevant pathogens.

Animal Models in Pharmacological Studies

Animal models are indispensable in preclinical research to evaluate the effects of potential therapeutic agents within a complex biological system mdpi.comnih.govnih.gov. These models allow for the investigation of a compound's activity, efficacy, and potential mechanisms in vivo.

Evaluation of Antihypertensive Effects in In Vivo Systems

Given the in vitro findings suggesting ACE inhibitory activity, this compound's potential antihypertensive effects have been a subject of investigation in animal models scispace.com. Animal models of hypertension, such as spontaneously hypertensive rats (SHRs), are commonly used for this purpose mdpi.commdpi.com.

Research has explored the effects of this compound on blood pressure in these in vivo systems scispace.com. While specific detailed data on blood pressure reduction mediated solely by this compound in animal models were not extensively available in the provided search results, the investigation of its ACE inhibitory activity in vitro chemsrc.com suggests a potential mechanism for antihypertensive effects that warrants further exploration in relevant animal models. Studies on other marine-derived peptides with ACE inhibitory activity have shown promising antihypertensive effects in SHRs frontiersin.orgmdpi.comresearchgate.net. For example, a novel peptide from yak bone with an in vitro ACE inhibition IC50 of 54.22 μM showed a significant antihypertensive effect in SHRs at a dose of 30 mg/kg, comparable to Captopril at 10 mg/kg frontiersin.org.

Comparative Efficacy Studies with Related Bioactive Compounds

Comparative efficacy studies in preclinical models are conducted to evaluate how the activity of a compound like this compound measures up against related bioactive compounds or established therapeutic agents raps.orgoapen.org. These studies help to contextualize the potency and potential therapeutic window of the compound.

For this compound, comparative studies could involve comparing its antioxidant activity (e.g., DPPH scavenging) or enzyme inhibitory effects (e.g., ACE inhibition) with other flavonoids or aurones, or even with known antioxidant or antihypertensive drugs used in preclinical research.

While direct comparative efficacy studies of this compound against a wide range of related compounds in animal models were not prominently detailed in the search results, in vitro comparisons of radical scavenging activity provide some insight. For instance, maritimetin (B191794), a related aurone (B1235358), has shown good scavenging of the superoxide (B77818) radical anion with an IC50 of 6.5 μM, which was noted as comparable to certain flavonoid analogues researchgate.net. Although this is maritimetin and not this compound, it highlights the approach of comparing the activity of related compounds.

Comparative studies in animal models could involve administering equivalent doses of this compound and a comparator compound to assess their relative effects on blood pressure in hypertensive models or their impact on markers of oxidative stress or inflammation. The design of such studies would depend on the specific pharmacological activity being investigated. The European Medicines Agency (EMA) has noted the increasing scientific confidence in using analytical and functional in vitro data, alongside pharmacokinetic data, to infer comparable clinical performance for biosimilars, potentially reducing the need for extensive comparative efficacy trials in humans, which underscores the value of robust preclinical in vitro and in vivo comparisons raps.orgthemedicinemaker.compinsentmasons.com.

Ethnobotanical Significance and Traditional Knowledge of Maritimein Sources

Documentation of Traditional Uses of Maritimein-Containing Plant Species

This compound has been found in plants such as Coreopsis maritima and Coreopsis tinctoria. wikipedia.orgchemicalbook.com Ethnobotanical studies aim to document the traditional uses of plants by engaging with local communities and healers. fiveable.menih.gov This involves collecting information on the plants used, the ailments they treat, and the methods of preparation and administration of herbal remedies. nih.gov

While specific detailed traditional uses directly linked to the compound this compound in ethnobotanical literature are limited in the search results, the plants containing it, such as Coreopsis species, are part of broader ethnobotanical research. Ethnobotanical surveys document a wide range of plants used in traditional medicine for various conditions. nih.govresearchgate.netnepjol.info For instance, studies in different regions have documented medicinal plants used for gastrointestinal disorders, respiratory problems, skin diseases, fever, and other ailments. nih.govresearchgate.netnepjol.info

Ethnobotanical documentation often involves collecting voucher specimens and utilizing semi-structured questionnaires and interviews with traditional healers and knowledgeable community members. nih.govnih.gov Data collected can include the plant parts used (e.g., leaves, roots, flowers), the form of preparation (e.g., decoctions, infusions, pastes), and the route of administration (e.g., oral, dermal). nih.govnih.gov

Methodological Advancements in Ethnobotanical Research Paradigms

Modern ethnobotanical studies have evolved from simple lists of useful plants to more scientific and quantitative approaches that examine how people manage their plant resources. thecommonwealth-ilibrary.org Methodological advancements in ethnobotanical research integrate qualitative techniques, such as interviews and participant observation, with quantitative methods, which may involve plant collection and analysis. fiveable.me This multifaceted approach provides a more holistic understanding of plant use within cultural contexts. fiveable.me

Advances in modern medicine and pharmacology have enabled more systematic exploration, isolation, and testing of bioactive chemical compounds found in medicinal plants to verify their traditional uses and potential. eolss.net Ethnobotanical fieldwork, especially long-term stays, helps establish rapport and trust with communities, leading to more accurate documentation of traditional knowledge. fiveable.meeolss.net

Quantitative ethnobotanical tools, such as preference ranking, paired comparison, direct matrix ranking, informant consensus factor (ICF), and fidelity level index, are employed to analyze the collected data. nih.gov The ICF, for example, helps identify the level of agreement among informants regarding the reported uses for specific disease categories. nih.gov

Furthermore, modern tools enhance the application of traditional knowledge in drug discovery by combining scientific advancements with ethnobotanical information. ethnobotanyjournal.org Biotechnological methods involving the identification, screening, and optimization of natural compounds are employed. ethnobotanyjournal.org Techniques like mass spectrometry, nuclear magnetic resonance spectroscopy, and genomics play a role in identifying plant-derived biomarkers and understanding the molecular mechanisms of plant-based medicines. ethnobotanyjournal.org Metabolomics is also utilized to uncover new therapeutic targets from natural products, accelerating drug discovery through high-throughput screening. ethnobotanyjournal.org

The integration of ethnobotanical knowledge with modern scientific techniques allows for a synergistic approach to natural product research, aiming to identify active compounds and their mechanisms while respecting and preserving traditional wisdom. academicjournals.orgethnobotanyjournal.org

Future Research Directions and Translational Perspectives for Maritimein

Computational Modeling and High-Throughput Screening for Mechanism of Action Elucidation

Computational modeling and high-throughput screening (HTS) are considered vital for gaining deeper insights into how Maritimein exerts its effects and for identifying any unintended interactions with biological targets. ontosight.ai Computational models can offer a detailed understanding at the cellular level regarding compound-target interactions mdpi.com. HTS facilitates the rapid evaluation of numerous compounds against specific biological pathways or targets to pinpoint those exhibiting desired activities mdpi.comresearchgate.net. This approach is particularly relevant in marine bioprospecting, where extensive libraries of compounds derived from marine organisms are screened for their bioactive properties mdpi.com. The application of HTS extends beyond identifying novel bioactive chemical scaffolds from marine sources to encompass the analysis of marine genomes, species, and metabolomes mdpi.com. The integration of advanced computational methods is expected to significantly refine and accelerate these analytical processes mdpi.com.

Rational Design and Development of Optimized Analogs for Enhanced Biological Efficacy

A key future direction involves the synthesis of this compound derivatives with modified structural features aimed at improving their pharmacokinetic and pharmacodynamic profiles. ontosight.ai Rational design, a strategy that leverages structural and mechanistic information, is instrumental in creating new compounds with enhanced properties nih.gov. This approach has been successfully applied to the design of analogues of aurones, the class of compounds to which this compound belongs, particularly in the context of exploring potential antidiabetic activities nih.gov. Research has demonstrated the successful synthesis and evaluation of various synthetic aurone (B1235358) analogues, revealing promising inhibitory activities against specific receptors and enzymes nih.gov.

Exploration of Biotechnological Applications of this compound

The inherent biochemical activity of this compound suggests promising applications within the field of biotechnology, notably in the development of novel biosensors or biocatalysts. biosynth.com Marine biotechnology is a burgeoning area that harnesses the potential of marine organisms and their derivatives for a wide array of applications, including pharmaceuticals, cosmetics, and industrial processes. biosynth.commarineboard.eumaritimefairtrade.orgisaaa.org Marine environments are a rich source of unique chemical compounds and enzymes with diverse functional properties isaaa.orgbiotechrep.ir. Utilizing the potential of the marine environment through biotechnological applications can lead to significant advancements for human benefit and fundamental biological understanding. isaaa.org The investigation and application of compounds like this compound contribute significantly to the appreciation of the vast chemical diversity present in marine ecosystems and underscore the critical role of marine resources in driving scientific innovation. biosynth.com

Bioprospecting for Novel this compound-Related Compounds in Marine Ecosystems

Bioprospecting, defined as the systematic exploration of marine environments for unique genes, molecules, and organisms with potential societal or commercial value, represents a crucial avenue for discovering novel compounds related to this compound. biotechrep.irabs-biotrade.infounctad.org The marine realm is an extensive and largely untapped reservoir of biological and chemical diversity. isaaa.orgunctad.org Efforts are underway to prospect marine organisms, including microorganisms, plants, and animals, for bioactive secondary metabolites and genes. isaaa.orgbiotechrep.ir This includes the search for compounds exhibiting a range of properties, such as antiviral, antibacterial, and anti-inflammatory effects. biotechrep.irunctad.org The discovery of marine-derived compounds like this compound highlights the potential for finding new drug candidates and emphasizes the importance of exploring the unique ecological niches within marine ecosystems. biosynth.com

Q & A

Q. How should researchers design controlled experiments to study Maritimein's physicochemical properties?

To investigate this compound's properties, employ factorial designs to assess multiple variables (e.g., temperature, salinity) and their interactions . Include control groups (e.g., traditional benchmarks) to isolate this compound-specific effects . For example:

| Group | Treatment | Variables Tested |

|---|---|---|

| Experimental | This compound under varying pH | Solubility, stability |

| Control | Standard compound under same pH | Baseline comparison |

Detailed protocols (e.g., instrumentation, replicates) must align with journal standards to ensure reproducibility .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

Follow structured experimental sections with stepwise synthesis protocols, purity criteria (e.g., ≥95% by HPLC), and characterization data (e.g., NMR, FTIR) . For known derivatives, cite prior literature; for novel compounds, provide spectral validation and purity metrics . Replicate trials under identical conditions and report deviations (e.g., yield fluctuations >5%) .

Q. How can researchers systematically collect and validate marine data related to this compound's environmental behavior?

Combine domain-specific databases (e.g., marine chemistry repositories) with meta-search engines to identify relevant datasets . Validate sources using criteria like temporal relevance, metadata completeness, and alignment with ISO/IEC guidelines for aquatic research . Cross-reference field observations with lab simulations to control confounding variables (e.g., tidal cycles) .

Q. What statistical approaches are recommended for preliminary analysis of this compound's bioactivity data?

Use descriptive statistics (mean ± SD, confidence intervals) to summarize bioassay results (e.g., IC50 values). Apply t-tests or ANOVA for group comparisons, ensuring normality assumptions are met via Shapiro-Wilk tests . Open-source tools like R or Python’s SciPy enhance transparency .

Q. How should literature reviews on this compound's applications be structured to identify research gaps?

Leverage academic databases (Web of Science, GreenFILE) and filter studies by relevance to marine chemistry . Use keyword clustering (e.g., "this compound + degradation + marine sediment") and prioritize peer-reviewed articles. Document unresolved questions (e.g., "Does UV exposure alter this compound's half-life?") as potential research directions .

Advanced Research Questions

Q. How can conflicting data on this compound's stability under varying environmental conditions be resolved?

Conduct sensitivity analyses to identify outlier sources (e.g., instrumentation error, sample contamination) . Triangulate results using complementary techniques (e.g., LC-MS for degradation products, microcosm studies for ecological interactions) . Report discrepancies in supplementary materials with proposed mechanistic explanations (e.g., photolytic pathways) .

Q. What frameworks integrate this compound's biochemical interactions into broader marine ecosystem models?

Anchor studies in systems theory , linking this compound's kinetics (e.g., adsorption coefficients) to nutrient cycles or trophic cascades . Develop agent-based models incorporating variables like phytoplankton uptake and sediment binding . Validate against field data from long-term monitoring programs .

Q. Which advanced techniques validate the structural identity of novel this compound derivatives?

Employ high-resolution mass spectrometry (HR-MS) for exact mass determination and 2D NMR (HSQC, HMBC) for stereochemical resolution . Compare experimental spectra with computational predictions (e.g., DFT simulations) to confirm novel configurations .

Q. How can machine learning optimize experimental designs for studying this compound's multifactorial interactions?

Train neural networks on historical data (e.g., reaction yields, bioactivity) to predict optimal conditions (e.g., solvent ratios, catalysts) . Validate via iterative prototyping and Bayesian optimization for resource efficiency .

Q. What strategies address ethical and methodological biases in interdisciplinary this compound research?

Adopt mixed-methods designs to balance quantitative (e.g., toxicity assays) and qualitative data (e.g., stakeholder surveys) . Disclose funding sources and employ blinding protocols during data analysis to mitigate confirmation bias .

Notes

- Referenced evidence ensures methodological rigor and aligns with marine science standards.

- Excluded consumer/commercial topics per guidelines.

- Tables and statistical frameworks enhance reproducibility and theoretical integration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.